molecular formula C11H10N2O B582793 2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile CAS No. 157763-81-0

2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile

Cat. No.: B582793
CAS No.: 157763-81-0
M. Wt: 186.214
InChI Key: VNMKWZBURQHRLC-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile typically involves the reaction of 2-aminophenol with a suitable nitrile compound under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process, forming the benzoxazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its cytotoxic effects .

Comparison with Similar Compounds

    2-(Benzo[d]oxazol-2-yl)aniline: Similar in structure but with an amino group instead of a nitrile group.

    2-(Benzo[d]oxazol-2-yl)ethanol: Contains a hydroxyl group instead of a nitrile group.

    2-(Benzo[d]oxazol-2-yl)acetonitrile: Similar structure with a different alkyl chain length.

Uniqueness: 2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMKWZBURQHRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653009
Record name 2-(1,3-Benzoxazol-2-yl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157763-81-0
Record name 2-(1,3-Benzoxazol-2-yl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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